REACTION_CXSMILES
|
[OH-:1].[Na+].Cl[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1>C(O)CCC>[CH2:6]([O:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)[CH2:7][CH2:8][CH3:9] |f:0.1|
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
245 g
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
113.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
112 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for about 15 hours at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
precipitated sodium chloride
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
WASH
|
Details
|
the residue was washed with about 500 ml of n-butanol
|
Type
|
DISTILLATION
|
Details
|
The combined filtrates were distilled in vacuum
|
Type
|
DISTILLATION
|
Details
|
the first fraction to distill
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 142.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |